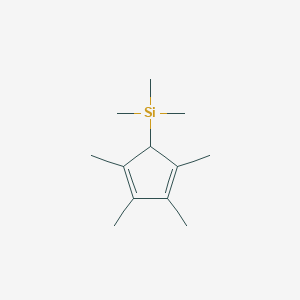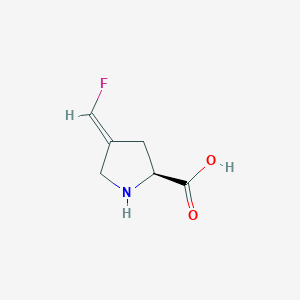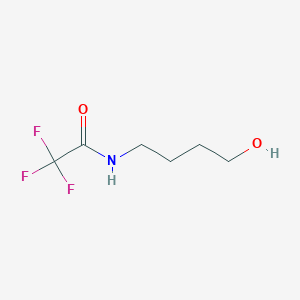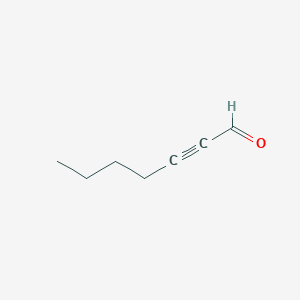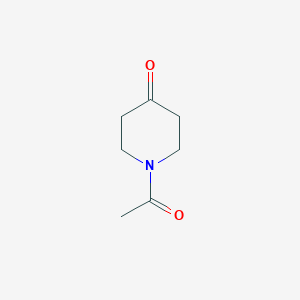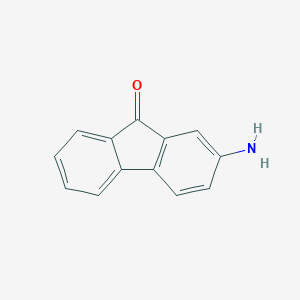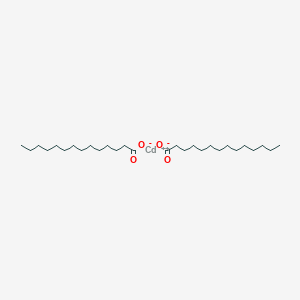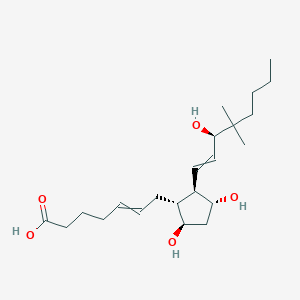
16,16-dimethyl-PGF2beta
Übersicht
Beschreibung
16,16-Dimethyl-PGF2beta is a synthetic analog of prostaglandin F2beta, a type of prostanoid. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound mimics the activity of natural prostaglandins and has been extensively studied for its biological activity and potential therapeutic applications.
Wirkmechanismus
Target of Action
16,16-Dimethyl prostaglandin F2beta (16,16-dimethyl-PGF2beta) is a synthetic analog of prostaglandin F2beta . It primarily targets prostanoid receptors , which are a group of G-protein coupled receptors . These receptors play a crucial role in mediating the physiological effects of prostaglandins and related compounds .
Mode of Action
This compound interacts with its prostanoid receptors, triggering a cascade of intracellular events . The exact nature of these interactions and the resulting changes are complex and can vary depending on the specific receptor subtype and the cellular context .
Biochemical Pathways
The interaction of this compound with its receptors affects various biochemical pathways. These pathways are involved in a wide range of physiological processes, including inflammation, pain perception, and the regulation of blood pressure . The downstream effects of these pathways can have significant impacts on human health and disease .
Pharmacokinetics
It is known to be a metabolically stable analog of pgf2beta , suggesting that it may have improved bioavailability compared to the natural compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific context. For example, it has been shown to prevent bronchospasm in asthmatics . Additionally, it has been found to mediate chromatin flexibility at hematopoietic stem and progenitor cell (HSPC)-specific enhancers through histone-variant H2A.Z acetylation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other signaling molecules, the specific cellular and tissue context, and potentially even factors such as diet and lifestyle . .
Biochemische Analyse
Biochemical Properties
16,16-Dimethyl Prostaglandin F2beta is a prostanoid . Prostanoids are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids (EFAs) that are commonly incorporated within membrane phospholipids .
Cellular Effects
16,16-Dimethyl Prostaglandin F2beta exerts diverse effects on cell proliferation, apoptosis, angiogenesis, inflammation, and immune surveillance . These effects are most prominent in gastrointestinal cancers, likely due to the constant exposure to dietary and environmental insults and the intrinsic role of prostaglandins in tissue homeostasis .
Molecular Mechanism
The molecular mechanism of 16,16-Dimethyl Prostaglandin F2beta is not fully understood. It is known to mimic the activity of natural prostaglandins, which are involved in a wide range of biological effects associated with inflammation and cancer .
Dosage Effects in Animal Models
The effects of 16,16-Dimethyl Prostaglandin F2beta vary with different dosages in animal models . It has been observed that stable, synthetic analogues of prostaglandins, such as 16,16-Dimethyl Prostaglandin F2beta, after oral intake, give a dose-dependent and sustained inhibition of the basal and stimulated gastric acid secretion .
Metabolic Pathways
16,16-Dimethyl Prostaglandin F2beta is involved in the metabolic pathways of prostaglandins . Prostaglandins are synthesized by the sequential actions of a panel of highly specific enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16,16-Dimethyl-PGF2beta involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of hydroxyl groups, and the addition of the dimethyl groups at the 16th position. The reaction conditions typically involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and various purification techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the production of pharmaceutical-grade compounds .
Analyse Chemischer Reaktionen
Types of Reactions
16,16-Dimethyl-PGF2beta undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .
Wissenschaftliche Forschungsanwendungen
16,16-Dimethyl-PGF2beta has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in various physiological processes, such as inflammation and smooth muscle contraction.
Medicine: Explored for its potential therapeutic applications, including the treatment of glaucoma and induction of labor.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Vergleich Mit ähnlichen Verbindungen
16,16-Dimethyl-PGF2beta is unique among prostaglandin analogs due to its enhanced stability and prolonged biological activity. Similar compounds include:
Prostaglandin F2alpha: A natural prostaglandin with similar biological activity but less stability.
16,16-Dimethyl-PGE2: Another synthetic analog with different receptor selectivity and therapeutic applications.
Carboprost: A synthetic analog used for similar medical applications but with different pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRWVEHSLXJOCD-OPVFONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


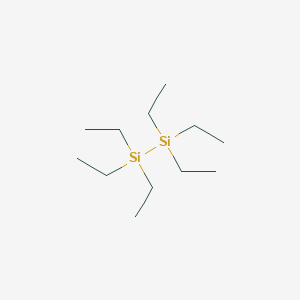
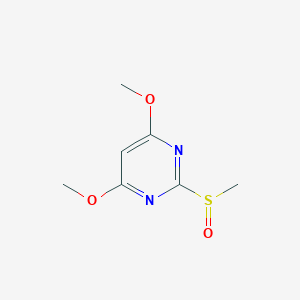
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
